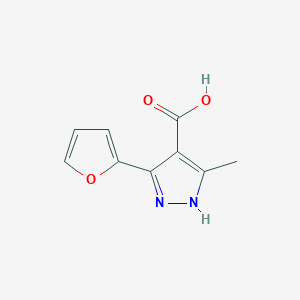

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of furan derivatives with pyrazole precursors under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of furan derivatives followed by cyclization with hydrazine derivatives to form the pyrazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Análisis De Reacciones Químicas

Types of Reactions

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Dihydropyrazoles.

Substitution: Halogenated furan derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most prominent applications of 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is its anticancer properties. Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | 15.7 | |

| This compound | MCF7 (breast cancer) | 22.4 |

In a study published in Chemical & Pharmaceutical Bulletin, the compound showed significant activity against HepG2 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Another area of research involves the antimicrobial effects of this compound. Its derivatives have been tested against various bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The results indicate that modifications to the pyrazole structure can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics.

Material Science Applications

Beyond biological applications, this compound has shown potential in material science, particularly in polymer chemistry and nanotechnology.

Polymer Synthesis

The compound can be used as a monomer in the synthesis of novel polymers with tailored properties. Its ability to form stable bonds with other monomers allows for the creation of materials with specific mechanical and thermal characteristics.

Nanomaterials

Research has also explored its application in synthesizing nanomaterials, where it acts as a stabilizing agent or precursor for nanoparticles. These nanoparticles have applications in drug delivery systems due to their enhanced biocompatibility and targeted delivery capabilities.

Case Studies

- Study on Anticancer Activity : A comprehensive study assessed the anticancer potential of various pyrazole derivatives, including this compound, revealing its efficacy against liver and breast cancer cell lines .

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains, highlighting its potential as a new class of antibiotics .

Mecanismo De Acción

The mechanism of action of 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

5-methyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with similar structural features.

Uniqueness

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of furan and pyrazole rings makes it a versatile compound for various applications in research and industry.

Actividad Biológica

3-(Furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including antiviral, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H8N2O3, with a molecular weight of approximately 192.17 g/mol. The structure features a pyrazole ring substituted with a furan moiety and a carboxylic acid group, which may contribute to its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Melting Point | 130 °C |

Antiviral Activity

Research indicates that pyrazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various viruses. A study highlighted the activity of certain pyrazolo compounds against the herpes simplex virus (HSV) and other viral pathogens, suggesting that structural modifications can enhance their efficacy as antiviral agents .

Case Study:

In vitro tests showed that derivatives with similar structures to 3-(furan-2-yl)-5-methyl-1H-pyrazole exhibited significant inhibition of HSV replication in Vero cells, with some compounds demonstrating an IC50 value as low as 50 μM .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds containing the pyrazole ring have been shown to inhibit the production of pro-inflammatory cytokines in cell culture models. For example, studies have reported that certain pyrazole derivatives can suppress lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs) .

Research Findings:

A specific study found that administration of pyrazole derivatives significantly reduced carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents comparable to established drugs like tacrolimus .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been explored against various bacterial strains. Pyrazoles are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(furan-2-yl)-5-methyl-1H-pyrazole | Staphylococcus aureus | 32 µg/mL |

| 3-(furan-2-yl)-5-methyl-1H-pyrazole | Escherichia coli | 64 µg/mL |

Propiedades

IUPAC Name |

3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-7(9(12)13)8(11-10-5)6-3-2-4-14-6/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIPPYJCPCGNDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.